molecular formula H3NaOS B103967 Sodium hydrosulfide hydrate CAS No. 207683-19-0

Sodium hydrosulfide hydrate

Cat. No.: B103967
CAS No.: 207683-19-0
M. Wt: 74.08 g/mol
InChI Key: ZNKXTIAQRUWLRL-UHFFFAOYSA-M
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Description

Sodium hydrosulfide hydrate is a hydrated inorganic salt of sodium. It participates in the synthesis of (E)-2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide.
Hydrogen sulfide (H2S) is, like nitric oxide, an important gaseous mediator that has significant effects on the immunological, neurological, cardiovascular and pulmonary systems of mammals. Sodium hydrogen sulfide is an H2S donor commonly used in cellular and whole animal experimental systems. For example, it has been used to suggest that H2S promotes neutrophil migration, reduces airway inflammation, and protects neurites, heart, and intestine from chemical or ischemic-reperfusion damage.

Scientific Research Applications

Graphene Preparation

Sodium hydrosulfide hydrate has been used in the efficient reduction of graphite oxide to prepare graphene. This method, inspired by ancient textile production techniques, demonstrates the potential of this compound in nanotechnology applications, particularly in the synthesis of novel composites (Zhou et al., 2011).

Chemical Synthesis

In organic chemistry, this compound plays a role in the synthesis of compounds like dihydrothiophene, thiophene, and their selenium analogues, which carry multiple phosphoryl groups. This showcases its versatility in facilitating complex chemical reactions (Sasaki et al., 2007).

Reduction of Azides

This compound is effective in the chemoselective reduction of azides to primary amines. This is significant in pharmaceutical and synthetic chemistry, as it offers a solvent-free method for reducing azides while preserving various functional groups (Kazemi et al., 2004).

Environmental Applications

In environmental science, this compound has been used to improve the degradation of pollutants like 2,4-dichlorophenol in wastewater treatment. This suggests its potential in enhancing the efficiency of biological pollutant removal processes (Chen et al., 2014).

Material Science

In material science, this compound is employed in the synthesis of organic semiconductors. This involves the preparation of acene(di)thiophenes and related compounds, indicating its role in the development of electronic and photovoltaic devices (Nakano & Takimiya, 2017).

Agricultural Research

In agricultural research, this compound has been shown to enhance the stress tolerance of plants like wheat and cucumber, improving their resistance to chilling and salt stress. This points to its potential role in plant stress physiology and crop improvement strategies (Li et al., 2013; Yu et al., 2013).

Safety and Hazards

Sodium hydrosulfide hydrate is considered hazardous. It causes severe skin burns and eye damage. It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future outlook for the sodium hydrosulfide hydrate market is expected to be positive due to the increasing demand from various end-use industries. The market is projected to grow at a CAGR of % during the forecasted period .

Biochemical Analysis

Biochemical Properties

Sodium hydrosulfide hydrate plays a significant role in biochemical reactions. It acts as a sulfur nucleophile, inducing the C-S bond formation in α,β-dichloro vinyl ketones to form 5- to 8-membered cyclic thioethers . This interaction with enzymes and proteins facilitates various biochemical reactions.

Cellular Effects

This compound has been shown to have protective effects against inflammation, oxidative stress, and apoptosis in cellular systems . It can attenuate the inflammation and apoptosis induced by β-amyloid, a peptide involved in Alzheimer’s disease . Moreover, it has been shown to reduce the neurotoxicity induced by β2-microglobulin .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can upregulate the expression of peroxisome proliferator-activated receptors (PPAR-α and PPAR-γ), inhibit the expression of phosphodiesterase 5 (PDE5), and attenuate the activation of pro-caspase-3 . These interactions contribute to its anti-inflammatory and anti-apoptotic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is considered stable in normal transportation . The level of H2S vapors evolving from the solution can be significantly increased by lowering the pH of the solution, heating the solution, or diluting the solution .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been shown to have neuroprotective effects against β-amyloid-induced neurotoxicity in rats

Metabolic Pathways

This compound is involved in various metabolic pathways. It can induce the C-S bond formation in α,β-dichloro vinyl ketones, leading to the formation of cyclic thioethers . This suggests that it interacts with certain enzymes or cofactors in these pathways.

Transport and Distribution

It is known that it is more soluble than sodium sulfide , suggesting that it may be easily transported and distributed within cells and tissues.

Properties

IUPAC Name

sodium;sulfanide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Na.H2O.H2S/h;2*1H2/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKXTIAQRUWLRL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[Na+].[SH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3NaOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583410
Record name Sodium hydrosulfide--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207683-19-0
Record name Sodium hydrosulfide--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrosulfide hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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